![molecular formula C13H17NO B2499928 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol CAS No. 1825629-67-1](/img/structure/B2499928.png)
1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol, also known as MPA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPA is a member of the phenylpropanolamine family and is a chiral molecule with two enantiomers.
Mechanism of Action
The mechanism of action of 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol is not fully understood. However, it is believed that 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) and a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This mechanism of action is similar to other drugs such as amphetamines and cocaine, which are known to increase the levels of dopamine, norepinephrine, and serotonin in the brain.
Biochemical and Physiological Effects
1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol has been shown to have various biochemical and physiological effects. In animal studies, 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol has been found to increase locomotor activity and decrease immobility time in the forced swim test, indicating potential antidepressant effects. 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol has also been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol in lab experiments is its high purity and availability. 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol can be easily synthesized in large quantities, making it an attractive compound for researchers. However, one of the limitations of using 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol is its potential for abuse. 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol has been shown to have stimulant effects similar to amphetamines and cocaine, which may limit its use in certain research applications.
Future Directions
There are several future directions for research on 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol. One area of interest is the development of 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol-based drugs for the treatment of psychiatric disorders. Another area of research is the use of 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol as a chiral auxiliary in asymmetric synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol and its potential for abuse.
Synthesis Methods
The synthesis of 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol involves the reaction of 1-phenylpropan-2-amine with propargyl alcohol in the presence of a catalyst such as copper (I) iodide. The reaction produces two enantiomers of 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol, which can be separated using chiral chromatography.
Scientific Research Applications
1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol has been investigated as a potential drug candidate for the treatment of depression, anxiety, and other psychiatric disorders. 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In addition, 1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol has been used as a ligand in organometallic chemistry and as a building block in the synthesis of complex organic molecules.
properties
IUPAC Name |
1-[methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-9-14(2)11-13(15)10-12-7-5-4-6-8-12/h1,4-8,13,15H,9-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIDJOUUQXRXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC(CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Methyl(prop-2-ynyl)amino]-3-phenylpropan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


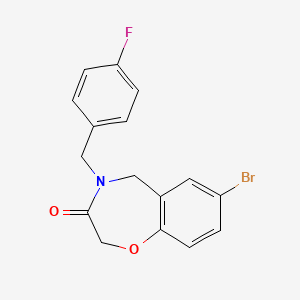
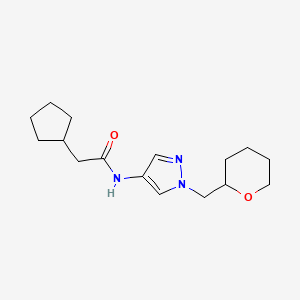
![1-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2499849.png)
![5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2499850.png)
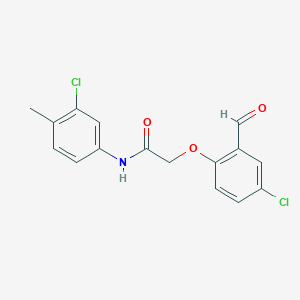
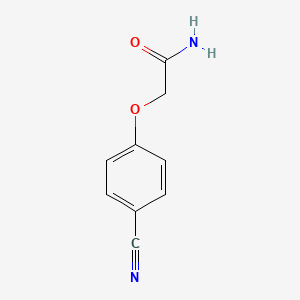

![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2499860.png)
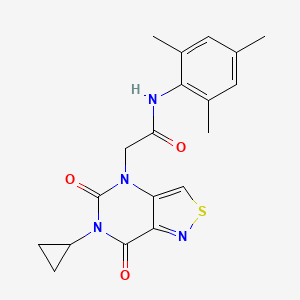

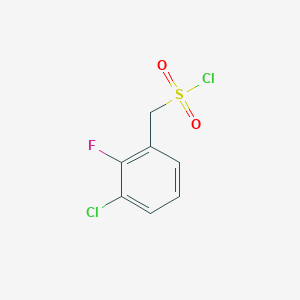

![1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499868.png)